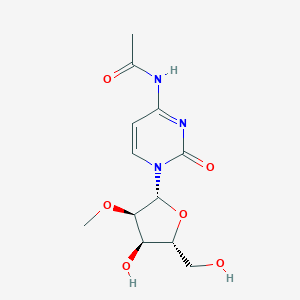![molecular formula C16H13Cl2NO3 B182622 Ethyl 4-[(2,4-dichlorobenzoyl)amino]benzoate CAS No. 199180-10-4](/img/structure/B182622.png)
Ethyl 4-[(2,4-dichlorobenzoyl)amino]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-[(2,4-dichlorobenzoyl)amino]benzoate, also known as ethyl 4-(2,4-dichlorobenzamido)benzoate or DCB-Ethyl, is a chemical compound that has gained significant attention in the field of scientific research. This compound is a derivative of benzoic acid and has been synthesized through various methods. The compound has been found to have potential applications in scientific research due to its mechanism of action and biochemical effects.
Mécanisme D'action
The mechanism of action of Ethyl 4-[(2,4-dichlorobenzoyl)amino]benzoate involves the inhibition of enzyme activity. The compound binds to the active site of the enzyme and prevents it from carrying out its normal function. This inhibition can lead to changes in various biological processes and has potential therapeutic applications.
Effets Biochimiques Et Physiologiques
Ethyl 4-[(2,4-dichlorobenzoyl)amino]benzoate has been found to have various biochemical and physiological effects. The compound has been shown to induce apoptosis or programmed cell death in cancer cells. It has also been found to inhibit the growth of cancer cells and has potential as an anti-cancer agent. Additionally, the compound has been shown to have anti-inflammatory effects and has potential as an anti-inflammatory agent.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Ethyl 4-[(2,4-dichlorobenzoyl)amino]benzoate in lab experiments is its specificity for certain enzymes and proteins. The compound can be used to study the role of these enzymes and proteins in various biological processes. However, one limitation of using this compound is its potential toxicity. The compound has been found to be toxic to certain cell types and caution should be exercised when using it in lab experiments.
Orientations Futures
There are several future directions for research involving Ethyl 4-[(2,4-dichlorobenzoyl)amino]benzoate. One potential area of research is the development of this compound as an anti-cancer agent. Further studies are needed to determine the efficacy of this compound in treating various types of cancer. Another area of research is the development of this compound as an anti-inflammatory agent. Further studies are needed to determine the potential of this compound as a treatment for various inflammatory conditions.
Conclusion:
In conclusion, Ethyl 4-[(2,4-dichlorobenzoyl)amino]benzoate is a chemical compound that has potential applications in scientific research. The compound has been synthesized through various methods and has been found to inhibit the activity of certain enzymes and proteins. It has potential as an anti-cancer and anti-inflammatory agent. However, caution should be exercised when using this compound due to its potential toxicity. Further research is needed to determine the efficacy of this compound in treating various diseases.
Méthodes De Synthèse
The synthesis of Ethyl 4-[(2,4-dichlorobenzoyl)amino]benzoate has been achieved through various methods. One of the most commonly used methods involves the reaction of 2,4-dichlorobenzoyl chloride with Ethyl 4-[(2,4-dichlorobenzoyl)amino]benzoate 4-aminobenzoate in the presence of a base such as triEthyl 4-[(2,4-dichlorobenzoyl)amino]benzoateamine. The reaction is carried out in a solvent such as dichloromethane or chloroform and yields Ethyl 4-[(2,4-dichlorobenzoyl)amino]benzoate as a white solid.
Applications De Recherche Scientifique
Ethyl 4-[(2,4-dichlorobenzoyl)amino]benzoate has been found to have potential applications in scientific research. The compound has been used as a tool to study the mechanism of action of various enzymes and proteins. It has been found to inhibit the activity of certain enzymes such as histone deacetylases (HDACs) and has been used to study their role in various biological processes.
Propriétés
Numéro CAS |
199180-10-4 |
|---|---|
Nom du produit |
Ethyl 4-[(2,4-dichlorobenzoyl)amino]benzoate |
Formule moléculaire |
C16H13Cl2NO3 |
Poids moléculaire |
338.2 g/mol |
Nom IUPAC |
ethyl 4-[(2,4-dichlorobenzoyl)amino]benzoate |
InChI |
InChI=1S/C16H13Cl2NO3/c1-2-22-16(21)10-3-6-12(7-4-10)19-15(20)13-8-5-11(17)9-14(13)18/h3-9H,2H2,1H3,(H,19,20) |
Clé InChI |
IXGUADNRLBSRDZ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C=C(C=C2)Cl)Cl |
SMILES canonique |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C=C(C=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![Ethyl 3-(benzo[d][1,3]dioxol-5-yl)-3-oxopropanoate](/img/structure/B182558.png)


